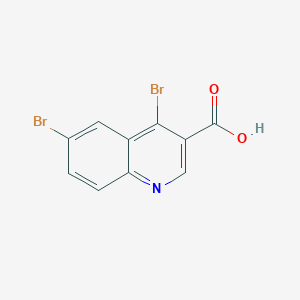
4,6-Dibromoquinoline-3-carboxylic acid
Descripción general
Descripción
4,6-Dibromoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Br2NO2 and a molecular weight of 330.96 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 4,6-Dibromoquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This core is substituted at the 4 and 6 positions with bromine atoms and at the 3 position with a carboxylic acid group .Aplicaciones Científicas De Investigación
Antibacterial Properties
4,6-Dibromoquinoline-3-carboxylic acid derivatives have been noted for their antibacterial properties. Research indicates that specific polysubstituted compounds exhibit significant activities against both Gram-positive and Gram-negative bacteria, pointing towards a potential application in the development of antibacterial agents. The structure-activity relationships are pivotal in this aspect, guiding the synthesis of more effective compounds (Koga et al., 1980).
Interaction with NMDA Receptor
The compound also shows relevance in neurological studies, particularly concerning the NMDA receptor. Certain derivatives have demonstrated antagonist activity at the glycine site of this receptor. This interaction is crucial for understanding and potentially manipulating neurological pathways and disorders, offering a foundation for developing therapeutics in this domain (Carling et al., 1992).
Synthetic Applications
In the realm of synthetic chemistry, 4,6-Dibromoquinoline-3-carboxylic acid serves as a precursor or intermediate in the synthesis of complex molecules. Its reactivity and functional groups make it a valuable component in constructing more intricate molecular structures, contributing to various synthetic routes and product development (Kurasawa et al., 2014).
Photolabile Protecting Group
Interestingly, derivatives of 4,6-Dibromoquinoline-3-carboxylic acid have been used as photolabile protecting groups. These groups can be removed by light, a property exploited in the release of biologically active molecules in a controlled manner, finding applications in areas like drug delivery and the activation of biological signals in a spatiotemporal context (Fedoryak & Dore, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-dibromoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYXRZOXJQFRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856367 | |
| Record name | 4,6-Dibromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromoquinoline-3-carboxylic acid | |
CAS RN |
1378254-96-6 | |
| Record name | 4,6-Dibromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



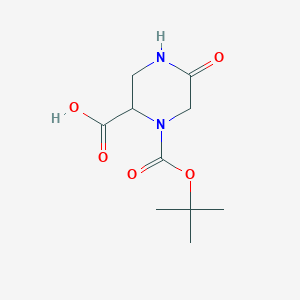
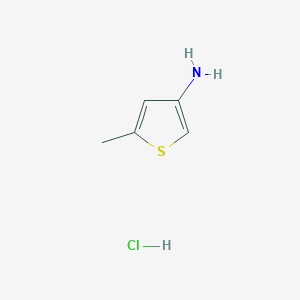
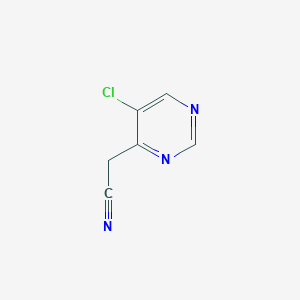
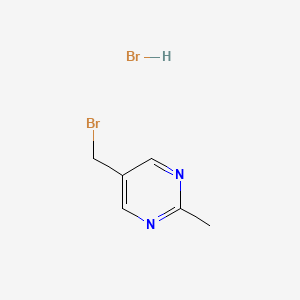
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1512928.png)
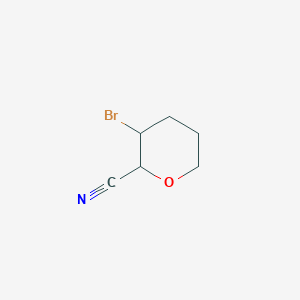
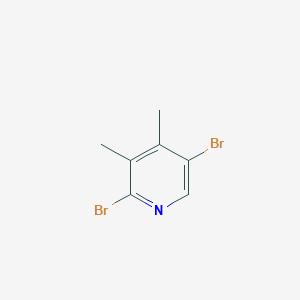
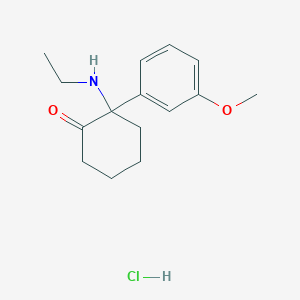
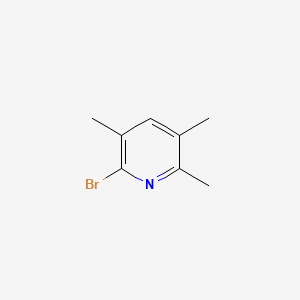
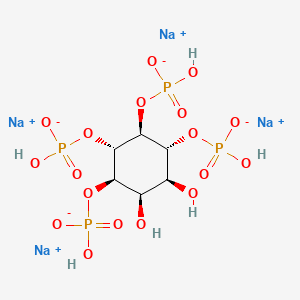
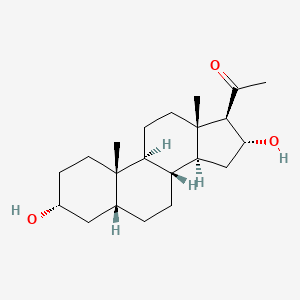
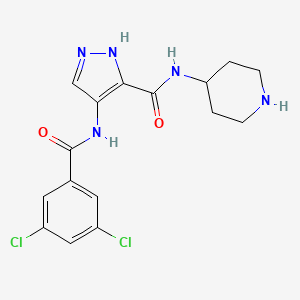

![2-(5-Pyrrolidin-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B1512980.png)